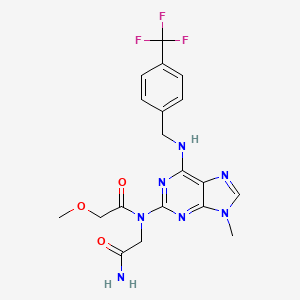

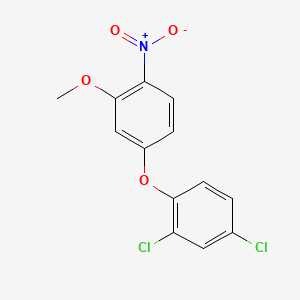

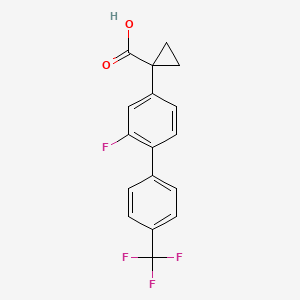

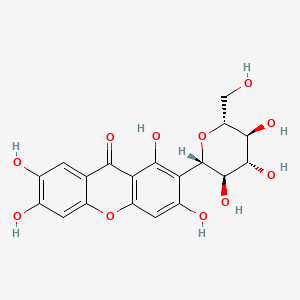

![molecular formula C18H17FN4O2S B1668694 N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide CAS No. 908380-97-2](/img/structure/B1668694.png)

N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CBS-3595 is a potent and Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα -related Diseases. CBS-3595 displayed a superior profile regarding its anti-inflammatory effects. CBS-3595 features moderate inhibition of p38α MAPK and PDE-4 in the higher nanomolar range in combination with excellent kinetic properties and low plasma protein binding contributing to the outstanding results of the efficacy experiments performed in animal models and humans. The inhibition of TNFα release was achieved at dose levels and systemic concentrations that were well below levels related to toxicity. CBS-3595 is considered as a candidate drug for the treatment of diseases related to an overproduction of TNFα.

Wissenschaftliche Forschungsanwendungen

Antitumor Activities

- Imidazole acyl urea derivatives, closely related to the queried compound, have demonstrated significant antitumor activities. A study by Zhu (2015) synthesized novel imidazole acyl urea derivatives Raf kinase inhibitors and found that some derivatives exhibited inhibitory activities similar to Sorafenib, a known cancer treatment drug, against human gastric carcinoma cell lines (Y. Zhu, 2015).

Alternative Products in One-pot Reactions

- Research by Krauze et al. (2007) describes the production of alternative products including N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide in one-pot reactions involving compounds structurally similar to the queried chemical (A. Krauze, M. Vilums, L. Sīle, G. Duburs, 2007).

Synthesis of Stable Isotope-Labeled Antibacterial Agents

- A study by Lin and Weaner (2012) involved the synthesis of a stable isotope-labeled antibacterial agent RWJ-416457, which is structurally related to the queried compound, highlighting its potential in developing labeled variants for research purposes (R. Lin, L. Weaner, 2012).

Antifungal Agents

- Altındağ et al. (2017) synthesized a series of imidazole derivatives for antifungal applications. The study's focus on imidazole derivatives, similar in structure to the queried compound, underscores its potential utility in developing antifungal medications (Firuze Diyar Altındağ, B. Sağlık, U. Acar Çevik, I. Işikdağ, Y. Özkay, H. Karaca Gençer, 2017).

Synthesis of Thiazole Derivatives as Anticancer Agents

- Evren et al. (2019) conducted research on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, showing high selectivity and apoptosis in cancer cells, which demonstrates the potential of structurally related compounds in cancer treatment (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).

Studies on Metabolic Stability of PI3K/mTOR Inhibitors

- Stec et al. (2011) explored various heterocyclic analogues, including N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, to improve metabolic stability, indicating the relevance of such compounds in developing stable PI3K/mTOR inhibitors (Markian M Stec, K. Andrews, S. Booker, et al., 2011).

Coordination Complexes and Antioxidant Activity

- Research by Chkirate et al. (2019) involved the synthesis of pyrazole-acetamide derivatives with significant antioxidant activity, highlighting the potential of related compounds in antioxidant applications (K. Chkirate, S. Fettach, K. Karrouchi, et al., 2019).

Eigenschaften

CAS-Nummer |

908380-97-2 |

|---|---|

Produktname |

N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide |

Molekularformel |

C18H17FN4O2S |

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

N-[4-[5-(4-fluorophenyl)-3-methyl-2-methylsulfinylimidazol-4-yl]pyridin-2-yl]acetamide |

InChI |

InChI=1S/C18H17FN4O2S/c1-11(24)21-15-10-13(8-9-20-15)17-16(12-4-6-14(19)7-5-12)22-18(23(17)2)26(3)25/h4-10H,1-3H3,(H,20,21,24) |

InChI-Schlüssel |

DRMJRHUMYBYDIX-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2C)S(=O)C)C3=CC=C(C=C3)F |

Kanonische SMILES |

CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2C)S(=O)C)C3=CC=C(C=C3)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CBS-3595; CBS 3595; CBS3595. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

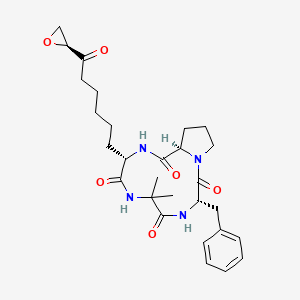

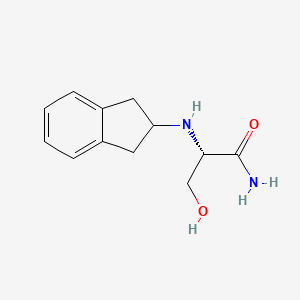

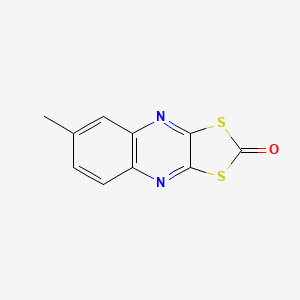

![N-{(1s,2r)-2-Hydroxy-1-[(Hydroxyamino)carbonyl]propyl}-4-{[4-(Morpholin-4-Ylmethyl)phenyl]ethynyl}benzamide](/img/structure/B1668622.png)